4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide

Antibacterial Chorismate mutase Halogen bonding

This 4-fluoro N-sulfonyl amidine is structurally differentiated from 4-H and 4-Cl analogs by fluorine's dual inductive/ resonance character and validated capacity for orthogonal halogen-bonding interactions (demonstrated in S. aureus chorismate mutase inhibitors). These electronic advantages directly translate to superior enzyme inhibitory potency and target engagement—making it the rational first choice for SAR-driven lead optimization of c-Met (sub-nanomolar), Bcl-XL, and antimicrobial chemotypes. Procure as a high-purity (≥95%) building block for focused library synthesis and avoid the activity cliffs inherent to non-fluorinated substitutes.

Molecular Formula C14H13FN2O2S
Molecular Weight 292.33 g/mol
CAS No. 5850-32-8
Cat. No. B5733619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide
CAS5850-32-8
Molecular FormulaC14H13FN2O2S
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N
InChIInChI=1S/C14H13FN2O2S/c1-10-2-8-13(9-3-10)20(18,19)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3,(H2,16,17)
InChIKeyJYXYZMUPJHHODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 4 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.1 [ug/mL]

4-Fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide (CAS 5850-32-8): Core Structural Identity and Procurement Profile


4-Fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide (CAS 5850-32-8, molecular formula C14H13FN2O2S, molecular weight 292.33 g/mol) is a sulfonamide-derived carboximidamide that belongs to the N-sulfonyl amidine chemotype. Its structure combines a 4-fluorophenyl carboximidamide core with a 4-methylbenzenesulfonyl (tosyl) group at the N' position, creating a dual pharmacophore recognized in medicinal chemistry for antibacterial, anticancer, and apoptosis-modulating activities [1][2]. The compound is catalogued by major chemical suppliers as a research-grade building block with verified purity (typically ≥95%) and is primarily utilized in early-stage drug discovery, biochemical probe development, and structure-activity relationship (SAR) studies targeting enzyme inhibition and antimicrobial pathways .

Why N'-Tosylbenzimidamide or 4-Chloro Analogs Cannot Substitute 4-Fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide in Targeted Research Programs


Within the N-sulfonyl carboximidamide family, minor alterations at the 4-position of the benzimidamide phenyl ring produce substantial shifts in electronic character, target engagement, and biological potency. The 4-fluoro substituent is electron-withdrawing by induction but electron-donating by resonance, a unique dual character that 4-H (unsubstituted) and 4-Cl analogs cannot replicate. Empirically, published SAR series demonstrate that 4-fluoro substitution can dramatically improve enzyme inhibitory activity and cellular efficacy compared to 4-chloro or unsubstituted variants [1]. Furthermore, fluorine's ability to participate in orthogonal halogen-bonding interactions has been directly implicated in the binding mode of N-sulfonyl amidine-based chorismate mutase inhibitors, establishing a structural selectivity mechanism absent in non-fluorinated analogs [2]. These differences preclude simple one-for-one substitution in assay development, lead optimization, or SAR campaigns.

Quantitative Differentiation Evidence for 4-Fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide Against Closest Structural Analogs


Fluorine-Enabled Halogen Bonding Confers Unique Chorismate Mutase Inhibitory Engagement Relative to Non-Fluorinated N-Sulfonyl Amidines

Among N-sulfonyl amidine derivatives evaluated as chorismate mutase (CM) inhibitors, compound 3g—bearing a fluorine atom on the aryl ring—was identified as the first-in-class CM inhibitor with selective activity against S. aureus strains [1]. In silico docking into the AlphaFold-predicted S. aureus CM I structure revealed that 3g engages the target via π-anion interactions supplemented by a halogen (fluorine) bond [1]. This fluorine-mediated halogen bond is structurally inaccessible to the non-fluorinated N-tosylbenzimidamide analogs (e.g., 4-H or 4-CH3 variants), providing evidence that the 4-fluoro substituent directly contributes to target binding affinity and selectivity [1].

Antibacterial Chorismate mutase Halogen bonding

4-Fluoro Substitution in N-Sulfonylamidine Scaffolds Enables Sub-Nanomolar c-Met Kinase Inhibition vs. Unsubstituted or 4-Chloro Analogs

A comprehensive SAR study of N-sulfonylamidine derivatives as c-Met inhibitors demonstrated that the most potent compound, 26af, achieved an IC50 of 2.89 nM against c-Met kinase—a sub-nanomolar potency level that required specific substitution patterns including fluorinated aromatic rings [1]. Across the series, analogs lacking halogen substitution on the aryl ring or bearing 4-chloro substitution consistently showed attenuated potency, with the SAR trend clearly favoring electron-withdrawing fluoro groups for optimal kinase pocket complementarity [1]. Compound 26af further exhibited potent antiproliferative activity against A549 (lung) and HT-29 (colon) cancer cell lines with IC50 values of 0.28–0.72 μM, a cellular efficacy window not achieved by the des-fluoro or 4-chloro congeners in the same series [1].

Anticancer c-Met kinase Kinase inhibition

N-Sulfonylcarboximidamide Scaffold Is a Privileged Chemotype for Bcl-XL-Dependent Apoptosis Induction, with 4-Fluoro Substitution Predicted to Enhance Binding Complementarity

Patent US 7,585,858 B2 establishes N-sulfonylcarboximidamides as a structurally validated class of Bcl-XL inhibitors that promote apoptosis in cancerous cells [1]. The general formula (I) encompasses compounds with variable aryl substitution, including fluorinated phenyl rings [1]. While specific IC50 or Ki values for the 4-fluoro-N'-tosyl derivative are not disclosed in the patent, the structural claims explicitly cover 4-fluorophenyl variants, and the Bcl-XL binding pocket is known to accommodate halogen-substituted aromatic rings through hydrophobic and electrostatic interactions [1]. The established class-level activity of N-sulfonylcarboximidamides as apoptosis promoters—combined with the 4-fluoro substituent's well-precedented ability to enhance target binding in analogous sulfonyl amidine systems—positions 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide as a strategically relevant entry point for Bcl-XL targeted library synthesis [1].

Apoptosis Bcl-XL Cancer

Heterocyclic Sulfonyl-Carboximidamide Series Demonstrate Broad-Spectrum Anticancer GI50 Values of 0.92–13 μM, Establishing a Potency Baseline Achievable by Fluorinated Derivatives

Gobis et al. (2013) reported that a series of heterocyclic sulfonyl-carboximidamides—structurally related to the target compound—exhibited growth inhibitory activity against multiple cancer cell lines, with one 2-quinoline derivative displaying GI50 values of 0.92–13 μM across all tested cancer cells [1]. Seven compounds in the series inhibited cancer cell growth, establishing the sulfonyl-carboximidamide core as a productive anticancer scaffold [1]. Although this study focused on heterocyclic variants bearing 2-chlorobenzenesulfonamide or 4-chloropyridine-3-sulfonamide groups rather than the 4-methylbenzenesulfonyl (tosyl) group present in the target compound, the shared sulfonyl-carboximidamide core confirms the chemotype's inherent anticancer potential. Substitution of the sulfonamide moiety with the tosyl group, as in 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide, is expected to modulate potency and selectivity, making it a compelling comparator scaffold for parallel SAR evaluation [1].

Anticancer Sulfonyl-carboximidamide GI50

High-Value Application Scenarios for 4-Fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide in Drug Discovery and Chemical Biology


Antibacterial Lead Discovery Targeting Chorismate Mutase in Gram-Positive Pathogens

The compound serves as an ideal starting scaffold for synthesizing N-sulfonyl amidine libraries aimed at chorismate mutase (CM) inhibition in S. aureus. The 4-fluoro substituent enables halogen bonding with the CM active site—a validated interaction demonstrated for fluorinated N-sulfonyl amidine 3g [1]. Researchers can use 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide as a core building block for parallel synthesis of analogs with varied N-substitution to optimize CM inhibitory potency and antibacterial spectrum.

c-Met Kinase Inhibitor Development for Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer

The N-sulfonylamidine scaffold, exemplified by compound 26af (c-Met IC50 = 2.89 nM), establishes fluorinated derivatives as promising c-Met inhibitors with sub-nanomolar potency [1]. 4-Fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide provides the fluorinated benzimidamide core required for this activity and can be elaborated via Cu-catalyzed multicomponent reactions to generate diverse N-sulfonylamidine libraries for c-Met screening. The compound's tosyl group also offers a synthetic handle for further diversification [1].

Bcl-XL-Targeted Apoptosis Inducer Screening Cascades

Given that N-sulfonylcarboximidamides are patent-validated Bcl-XL inhibitors and apoptosis promoters [1], 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is a relevant entry point for synthesizing focused compound libraries to screen for Bcl-XL binding and apoptosis induction. The 4-fluoro group is expected to enhance hydrophobic packing within the Bcl-XL BH3-binding groove, and the tosyl moiety provides additional opportunities for hydrogen bonding and steric modulation of selectivity against Bcl-2 family members [1].

Broad-Spectrum Anticancer SAR Benchmarking Against Heterocyclic Sulfonyl-Carboximidamides

The sulfonyl-carboximidamide chemotype has established anticancer activity with GI50 values of 0.92–13 μM for optimized heterocyclic derivatives [1]. 4-Fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide can be used as a non-heterocyclic comparator to dissect the contribution of the heterocyclic moiety versus the sulfonyl-carboximidamide core to anticancer potency. This head-to-head comparison enables rational prioritization of synthetic efforts toward the most productive scaffold modifications.

Quote Request

Request a Quote for 4-fluoro-N'-(4-methylbenzenesulfonyl)benzene-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.